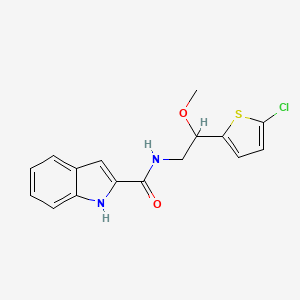

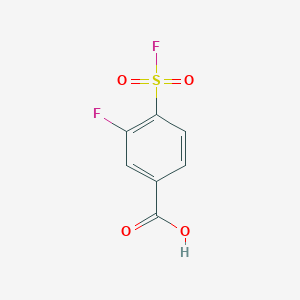

![molecular formula C13H20N2O2 B2987776 tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate CAS No. 225240-83-5](/img/structure/B2987776.png)

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate

Descripción general

Descripción

“tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” is a chemical compound with the CAS Number: 1092522-02-5 . It has a molecular weight of 222.29 and a linear formula of C12H18N2O2 . It is a solid substance and is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . This process typically yields excellent results .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as tert-butyl carbamates have been studied .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 222.29 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The flash point is 163.3°C and the boiling point is 346.5±25.0°C at 760 mmHg .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate is an important intermediate in synthesizing various biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthesis method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is an intermediate in omisertinib (AZD9291) production. Their synthesis involved acylation, nucleophilic substitution, and reduction from commercially available precursors (Bingbing Zhao et al., 2017).

Metabolic Pathways in Biological Systems

The metabolism of similar compounds has been studied in various organisms. Douch and Smith (1971) explored the metabolism of m-tert-butylphenyl N-methylcarbamate in mice and insects. They discovered that both the tert-butyl group and the N-methyl group underwent hydroxylation, leading to the formation of major phenolic metabolites (P. Douch & J. Smith, 1971).

Role in Organic Syntheses

In organic chemistry, this compound derivatives are used as building blocks for various syntheses. For example, Ellman et al. (2002) described the use of N-tert-butanesulfinyl imines, a related group of compounds, for the asymmetric synthesis of amines. These imines activate for the addition of diverse nucleophiles and are easily cleaved after nucleophilic addition (J. Ellman et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While specific future directions for “tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate” are not available, similar compounds have been used as starting materials to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications . This suggests potential future applications in energy storage and conversion technologies.

Mecanismo De Acción

Mode of Action

It’s known that the compound is a boc-protected amine . Boc, or tert-butyloxycarbonyl, is a protecting group used in organic synthesis. It protects amine functional groups, which are often reactive, from unwanted reactions, thereby increasing the selectivity of the desired reactions .

Biochemical Pathways

As a boc-protected amine, it plays a crucial role in the synthesis of complex organic molecules .

Result of Action

As a boc-protected amine, it is known to play a significant role in the synthesis of complex organic molecules, which can have various effects depending on the specific molecules synthesized .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at room temperature .

Propiedades

IUPAC Name |

tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZZEBPOSRKQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

225240-83-5 | |

| Record name | tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

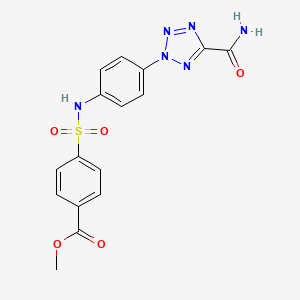

![2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2987698.png)

![3-{[4-(3-methoxyphenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2987700.png)

![3-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2987701.png)

![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2987703.png)

![2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2987708.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2987710.png)

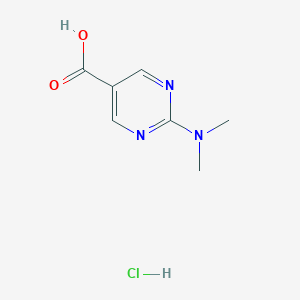

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2987712.png)